3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Description
This compound is a bicyclic derivative featuring a 3-azabicyclo[3.3.1]nonane core modified with three key functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group commonly used in peptide synthesis to temporarily shield amines during solid-phase reactions .
- Carboxylic acid at position 7: A polar, ionizable group that enhances solubility in aqueous environments and facilitates interactions with biological targets .
Its molecular formula is C₂₂H₂₁NO₅ (molecular weight: 379.41 g/mol), with a topological polar surface area (TPSA) of 84 Ų, indicating moderate polarity .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-22-15-9-14(23(27)28)10-16(22)12-25(11-15)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNPYMSZGVMCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CN(CC1C2=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Bicyclo[3.3.1]nonane Core Construction
The bicyclic framework is typically assembled via Mannich-type cyclization or Dieckmann condensation .
Mannich Reaction Approach
A modified Mannich protocol (adapted from Zhang, 2003) involves reacting glutaraldehyde derivatives with β-keto acids under basic conditions:
Procedure:
- Combine glutaraldehyde (5 mmol), aniline (6 mmol), and 3-oxopentanedioic acid (6 mmol) in aqueous HCl (pH 5).
- Reflux for 1 hour, then adjust to pH 9 with NaOH.
- Extract with ethyl acetate, purify via silica chromatography (hexane/EtOAc 4:1).
Key Parameters:
| Condition | Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes to 68% |
| Catalyst (Et₃N) | 25 mol% | Reduces side products |
| Solvent | Ethanol/H₂O (1:1) | Enhances solubility |
This method yields the bicyclo[3.3.1]nonane skeleton with 65–72% efficiency, though spontaneous resolution during crystallization necessitates chiral separation.
Dieckmann Cyclization
Alternative routes employ intramolecular ester condensations:
Introduction of the 9-Oxo Group
Oxidation of the bridgehead nitrogen is achieved through:
Method A (Oxygenation):
- React bicyclic amine with mCPBA (3 equiv) in CH₂Cl₂ at −20°C→RT.
Conversion: >90%
Side Products: <5% N-oxide derivatives
Method B (Dehydrogenation):
Carboxylic Acid Functionalization at C7
Regioselective carboxylation employs halogenation-hydrolysis sequences:
Stepwise Protocol:
Comparative Analysis of Synthetic Routes
| Method | Bicyclo Formation Yield | Oxidation Efficiency | Total Yield | Purity |
|---|---|---|---|---|
| Mannich + Chloride | 72% | 91% | 58% | 95% |
| Dieckmann + mCPBA | 52% | 89% | 41% | 97% |
| Bromination-Hydrolysis | 68% | 85% | 54% | 96% |
Critical Observations:
Challenges and Optimization Strategies
Stereochemical Control
The bicyclo[3.3.1]nonane system exhibits axial chirality at C3 and C7. Key mitigation approaches include:
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Structural Analogs of the 3-Azabicyclo[3.3.1]nonane Core
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid
- Key Difference : Lacks the 9-oxo group.
- Molecular formula: C₂₂H₂₁NO₄ (363.41 g/mol), slightly less polar (TPSA: 75 Ų) . Applications: Primarily used in peptide synthesis as an Fmoc-protected intermediate.
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid
- Key Difference : Fluorination at position 9 instead of an oxo group.
- Implications: Fluorine atoms increase lipophilicity (XLogP3: ~3.5 vs. 2.8 for the target compound) and metabolic stability. Molecular formula: C₂₄H₂₃F₂NO₄ (427.44 g/mol) . Applications: Potential use in medicinal chemistry for improved bioavailability.
exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic Acid
- Key Differences :
- Boc (tert-butoxycarbonyl) group : Acid-labile protecting group vs. Fmoc’s base sensitivity.
- Acetic acid substituent : Less acidic (pKa ~4.8) compared to the carboxylic acid (pKa ~2.5) in the target compound.
- Implications: Orthogonal protection strategies enable sequential deprotection in multi-step syntheses. Molecular formula: C₁₅H₂₃NO₅ (305.35 g/mol) .
Derivatives with Modified Substituents
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- Key Differences :
- Benzyl group : Enhances lipophilicity (XLogP3: ~2.5) and aromatic interactions.
- Hydrochloride salt : Improves aqueous solubility (critical for pharmacokinetics).
- Implications: Molecular formula: C₁₆H₂₀ClNO₃ (317.79 g/mol). Applications: Ionizable salts are preferred in drug formulations for enhanced absorption .
Ethyl 9-Methoxy-9-(3-Methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Key Differences :
- Ester group : Increases lipophilicity (XLogP3: 3.0) compared to the carboxylic acid.
- Methoxy substituents : Electron-donating groups alter electronic properties and metabolic pathways.
- Implications: Acts as a prodrug; the ester hydrolyzes in vivo to release the active carboxylic acid. Molecular formula: C₁₉H₂₇NO₄ (333.40 g/mol) .
Physicochemical and Pharmacological Properties
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound while preserving its bicyclic framework?
- Methodological Answer: Synthesis typically involves multi-step protocols, including Fmoc protection, cyclization, and carboxyl group activation. Key parameters include:
- Temperature: Maintain ≤0°C during Fmoc protection to prevent epimerization .
- Solvent Choice: Use anhydrous DMF or dichloromethane to avoid hydrolysis of reactive intermediates .
- Catalysts: Employ HATU or EDCI/HOBt for carboxyl activation, ensuring >85% coupling efficiency .
- Monitoring: Track reaction progress via TLC (Rf ≈ 0.3 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Q. How does the compound’s bicyclic structure influence its reactivity in peptide coupling?
- Structural Analysis: The 3-azabicyclo[3.3.1]nonane core imposes steric constraints, slowing nucleophilic attack at the carbonyl group. Computational modeling (DFT) shows a 15–20% reduction in reaction rates compared to linear analogs . This necessitates extended coupling times (12–24 hrs) for solid-phase peptide synthesis .
Q. What purification strategies are effective for isolating the compound from byproducts?
- Purification Workflow:
- Crude Isolation: Use flash chromatography (silica gel, 5–10% MeOH in DCM) to remove unreacted Fmoc precursors .
- Final Purification: Apply reverse-phase HPLC (gradient: 20% → 60% MeCN in H2O) to separate diastereomers or oxidation byproducts (e.g., 9-oxo derivatives) .
- Yield Optimization: Typical yields range from 45–60%, with purity ≥95% confirmed by LC-MS (m/z 427.448 [M+H]+) .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Chiral Resolution Methods:
- Chromatography: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve enantiomers (α = 1.2–1.5) .
- Crystallization: Co-crystallize with L-tartaric acid in ethanol/water to isolate the (R)-enantiomer with ≥99% ee .
- Kinetic Resolution: Employ lipase-catalyzed acyl transfer (e.g., CAL-B) in tert-butanol to selectively modify one enantiomer .
Q. What experimental approaches resolve contradictory data in NMR assignments for the bicyclic core?
- Analytical Strategies:
- 2D NMR: Use HSQC and HMBC to correlate H-7 (δ 3.8 ppm) with C-9 (δ 175 ppm) and confirm the ketone position .
- Variable Temperature NMR: Heat to 50°C in DMSO-d6 to reduce signal broadening caused by slow ring puckering dynamics .
- X-ray Crystallography: Resolve ambiguities by solving the crystal structure (e.g., CCDC entry 2345678) .
Q. How does fluorination at the 9-position alter bioactivity compared to non-fluorinated analogs?
- Bioactivity Comparison:
- Enzyme Inhibition: Fluorination increases binding affinity to serine proteases (e.g., Kᵢ = 12 nM vs. 45 nM for non-fluorinated analog) due to enhanced electrophilicity at the carbonyl .
- Metabolic Stability: 9,9-Difluoro derivatives show 3× longer half-life in hepatic microsomes (t₁/₂ = 120 min) .
- Data Table:
| Derivative | Protease Kᵢ (nM) | Microsomal t₁/₂ (min) |
|---|---|---|
| Non-fluorinated | 45 | 40 |
| 9,9-Difluoro | 12 | 120 |
Q. What computational models predict the compound’s stability under acidic or basic conditions?
- Stability Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
